Superior Cocatalyst Performance in RuCl₃-Mediated Olefin Metathesis Versus All Other Alkynes Tested
Among a panel of alkynes evaluated as cocatalyst components in a RuCl₃/phosphine metathesis system, 2-butyne-1,4-diol diacetate yielded the most active catalyst formulation for alpha-olefin metathesis, outperforming all other alkynes tested [1]. The self-metathesis of 1-octene using PCy₃ and 2-butyne-1,4-diol diacetate proceeded with initial turnover rates of approximately 1000 min⁻¹ and reached total turnover numbers (TON) of 50,000–100,000 after 2 hours at 80–90 °C [1]. This TON range represents a catalyst productivity level that makes the system preparatively useful for large-scale olefin transformations, a property not matched by other alkynes in the same study [1].
| Evidence Dimension | Catalytic turnover number (TON) in 1-octene self-metathesis |
|---|---|
| Target Compound Data | Initial turnover rate ~1000 min⁻¹; total TON 50,000–100,000 after 2 h at 80–90 °C |
| Comparator Or Baseline | Other alkynes tested (unspecified panel): yielded less active systems; no other alkyne achieved comparable TON in the same study |
| Quantified Difference | This alkyne produced the most active system among all alkynes screened |
| Conditions | RuCl₃ or RuBr₃ hydrate / PCy₃ / alkyne cocatalyst; 1-octene substrate; 80–90 °C; 2 h reaction time |
Why This Matters
For procurement decisions in industrial olefin metathesis or large-scale preparative chemistry, selection of this specific diacetate alkyne directly determines whether the catalyst system achieves synthetically useful TON values of 50,000–100,000, versus substantially lower productivity with alternative alkynes.
- [1] Nubel, P. O.; Hunt, C. L.; Yokoyama, Y.; Beatty, R. P.; Yokoyama, K. A convenient catalyst system employing RuCl₃ or RuBr₃ for metathesis of acyclic olefins. J. Mol. Catal. A: Chem. 1999, 145, 323–327. DOI: 10.1016/S1381-1169(99)00150-8 View Source
